molecular formula C13H9NO B1370474 1-Naphthoylacetonitrile CAS No. 39528-57-9

1-Naphthoylacetonitrile

Cat. No. B1370474
CAS RN: 39528-57-9
M. Wt: 195.22 g/mol
InChI Key: MBLQCEBCGPRVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .


Molecular Structure Analysis

The molecular formula of 1-Naphthoylacetonitrile is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .


Physical And Chemical Properties Analysis

1-Naphthoylacetonitrile is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .

Scientific Research Applications

Metabonomic Approach in Drug Toxicity

  • Application : Investigating toxic effects of drugs using NMR and pattern recognition methods.
  • Findings : Demonstrated time-dependent biochemical variations induced by drug toxicity, highlighting 1-Naphthoylacetonitrile's role in metabolic studies.
  • Waters et al., 2001, Chemical research in toxicology
  • Application : Generation of naphthoyloxyl radicals from 1-(naphthoyloxy)-2-pyridones under photocleavage.
  • Findings : Introduction of methoxy groups stabilized naphthoyloxyl radicals, influencing their reactivity.
  • Najiwara et al., 2001, Chemistry Letters
  • Application : Creating a colorimetric and fluorescent chemosensor based on naphthol for detecting metal ions.
  • Findings : Demonstrated selective detection of Al3+ and Cu2+ ions with color changes and fluorescence enhancement.
  • Jang et al., 2013, Dyes and Pigments
  • Application : Synthesizing a compound for selective reaction with hydrazine, useful for environmental and biological applications.
  • Findings : Identified a compound with selective reactivity and high sensitivity to hydrazine.
  • Lee et al., 2013, Chemical Science
  • Application : Structural study of lithiated phenylacetonitrile and 1-naphthylacetonitrile in solutions.
  • Findings : Provided evidence for the formation of HMPA-solvated separated ion pairs.
  • Carlier and Lo, 2000, Journal of the American Chemical Society
  • Application : Preparation of molecularly imprinted polymers for recognizing organophosphorus compounds and phosphopeptides.
  • Findings : Identified interactions critical for molecular recognition and separation of adenosine phosphates.
  • Haginaka et al., 2012, Analytica chimica acta
  • Application : Developing solvent-sensitive fluorescent probes for rapid water detection in organic solvents.
  • Findings : Demonstrated effective water detection with a visual fluorescent color change.
  • Yoon et al., 2019, Dyes and Pigments

Safety And Hazards

The safety data sheet suggests ensuring adequate ventilation and handling the compound in accordance with good industrial hygiene and safety practice . It also mentions that the compound poses hazards such as acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

properties

IUPAC Name

3-naphthalen-1-yl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLQCEBCGPRVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620529
Record name 3-(Naphthalen-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthoylacetonitrile

CAS RN

39528-57-9
Record name 3-(Naphthalen-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.50 M of n-butyllithium in hexane (49.9 mL, 125 mmol) in tetrahydrofuran (49.9 mL) cooled to −78° C. is added acetonitrile (6.52 mL, 125 mmol) drop-wise. The resulting cloudy mixture is stirred for 30 min. Ethyl α-napthoate (8.87 mL, 49.9 mmol) is added drop-wise and the reaction mixture is stirred at −78° C. for 2 hr. The reaction is warmed to room temperature, quenched with acetic acid (50 ml) and partitioned between ethyl acetate and water. The organic layer is dried over Na2SO4, filtered and concentrated in vacuo. The crude material is purified by column chromatography (eluent: 5-15% CH2Cl2/methanol) to provide 1-naphthoylacetonitrile (6.99 g, yield 72%). 1H NMR (400 MHz, CDCl3) δ 8.82 (d, J=8.7 Hz, 1H), 8.11 (d, J=8.3 Hz, 1H), 7.90 (t, J=8.1 Hz, 2H), 7.71-7.64 (m, 1H), 7.57 (dt, J=15.5, 7.2 Hz, 2H), 4.21 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
solvent
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step Two
Quantity
8.87 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.